
3-Chlor-4-(pyridin-3-yloxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(pyridin-3-yloxy)aniline, also known as 3-chloro-4-pyridinol, is an organic compound commonly used in the synthesis of drugs and other compounds. It is a white crystalline solid with a melting point of 153-155 °C and a boiling point of 214-215 °C. It is insoluble in water but soluble in ethanol and other organic solvents. 3-Chloro-4-(pyridin-3-yloxy)aniline is a versatile building block for organic synthesis and has been used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
“3-Chlor-4-(pyridin-3-yloxy)anilin” hat eine signifikante Antitumor-Aktivität gezeigt . Eine Reihe von Derivaten dieser Verbindung wurde synthetisiert und biologisch auf ihre Antitumoraktivitäten hin untersucht . Unter allen Verbindungen war die Antitumoraktivität eines Derivats (bezeichnet als 7k) doppelt so hoch wie die von Imatinib an den Zelllinien HL-60, K-562, MCF-7 und A498 .
Anti-Proliferations-Effekte
Die Verbindung 7k, ein Derivat von “this compound”, zeigte signifikante Anti-Proliferations-Effekte auf K-562-Zellen . Dies deutet auf einen möglichen Einsatz zur Hemmung der Proliferation von Krebszellen hin.
Anti-Migrations-Effekte
Neben seinen Anti-Proliferations-Effekten zeigte Verbindung 7k auch signifikante Anti-Migrations-Effekte auf K-562-Zellen . Dies zeigt seine potenzielle Rolle bei der Verhinderung der Ausbreitung von Krebszellen.
Anti-Invasions-Effekte
Verbindung 7k zeigte auch signifikante Anti-Invasions-Effekte auf K-562-Zellen . Dies deutet auf einen möglichen Einsatz bei der Verhinderung des Eindringens von Krebszellen in das umliegende Gewebe hin.
Interaktion mit BCR-ABL-Kinase
Molekular-Docking-Studien zeigten, dass Verbindung 7k mit BCR-ABL-Kinase interagieren kann . BCR-ABL-Kinase ist ein Protein, das bei bestimmten Leukämieformen oft überaktiv ist, daher deutet diese Interaktion auf eine potenzielle therapeutische Anwendung bei Leukämie hin.
Kandidaten-Medikament für personalisierte Krebstherapie
Angesichts seiner Antitumor-, Anti-Proliferations-, Anti-Migrations- und Anti-Invasions-Effekte sowie seiner Interaktion mit BCR-ABL-Kinase kann Verbindung 7k als Kandidaten-Medikament gegen Tumore betrachtet werden . Es sollte weiter für die personalisierte Krebstherapie untersucht werden.
Molekular-Simulationsvisualisierungen
“this compound” kann in Programmen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD verwendet werden, um beeindruckende Simulationsvisualisierungen zu erstellen . Dies kann Forschern helfen, die molekulare Struktur und die Interaktionen dieser Verbindung besser zu verstehen.
Safety and Hazards
“3-Chloro-4-(pyridin-3-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Proper personal protective equipment should be used when handling this chemical .
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-4-(pyridin-3-yloxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in the proliferation and survival of certain cancer cells, making it a key target for antitumor drugs .
Mode of Action
3-Chloro-4-(pyridin-3-yloxy)aniline interacts with the BCR-ABL kinase, inhibiting its activity . This inhibition disrupts the kinase’s role in promoting cell proliferation and survival, leading to anti-proliferative, anti-migration, and anti-invasion effects .
Biochemical Pathways
These could include pathways related to cell cycle regulation, apoptosis, and cell migration .
Pharmacokinetics
The pharmacokinetic properties of 3-Chloro-4-(pyridin-3-yloxy)aniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . These properties may impact the compound’s bioavailability and interactions with other drugs.
Result of Action
The result of 3-Chloro-4-(pyridin-3-yloxy)aniline’s action is significant anti-proliferative, anti-migration, and anti-invasion effects on cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Action Environment
The action of 3-Chloro-4-(pyridin-3-yloxy)aniline can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes, could potentially affect the compound’s metabolism and efficacy .
Eigenschaften
IUPAC Name |
3-chloro-4-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJCGBQPHGZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)
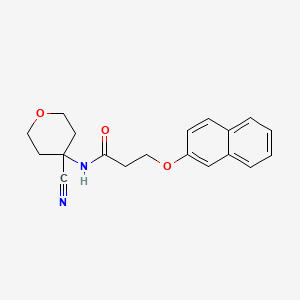
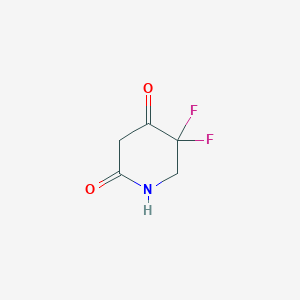
![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
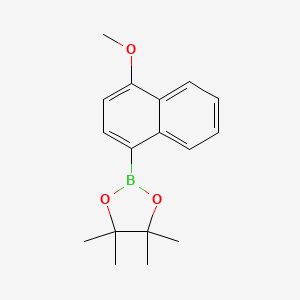
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)
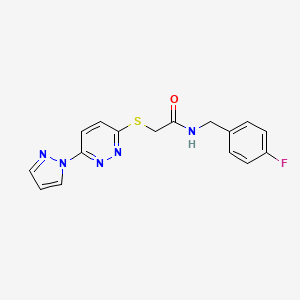
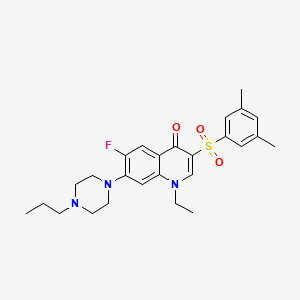
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
